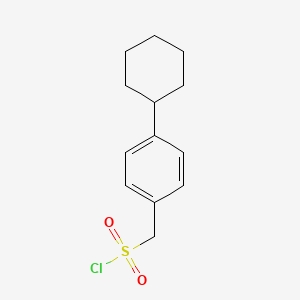
(4-Cyclohexylphenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (4-Cyclohexylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyclohexylphenyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .
化学反応の分析
(4-Cyclohexylphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions to form sulfonic acids.
科学的研究の応用
(4-Cyclohexylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: This compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to introduce sulfonyl functional groups.
作用機序
The mechanism of action of (4-Cyclohexylphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are determined by the specific nucleophile and reaction conditions used.
類似化合物との比較
(4-Cyclohexylphenyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride used in similar reactions but lacks the cyclohexyl and phenyl groups, making it less sterically hindered.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): Contains a phenyl group but lacks the cyclohexyl group, making it less bulky and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its combination of the cyclohexyl and phenyl groups, which can influence its reactivity and the steric environment around the sulfonyl chloride group .
生物活性
(4-Cyclohexylphenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉ClO₂S
- Molecular Weight : 270.81 g/mol
- Functional Groups : Sulfonyl chloride, aromatic ring, cyclohexyl substituent
The presence of the sulfonyl chloride group makes this compound reactive, allowing it to participate in various chemical reactions, including nucleophilic substitutions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to the inhibition of enzymes and modulation of receptor activities. The sulfonamide group can engage in hydrogen bonding with active site residues, which is crucial for its biological effects.
Antimicrobial Properties
Research indicates that (4-Cyclohexylphenyl)methanesulfonamide, a derivative formed from this compound, exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its mechanism involves binding to the active sites of enzymes, thereby preventing substrate access and inhibiting enzymatic reactions. This property is particularly valuable in drug development for conditions that involve enzyme dysregulation.
Case Studies and Research Findings
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of (4-Cyclohexylphenyl)methanesulfonamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
-
Enzyme Inhibition Studies :
- Research focused on the inhibition of carbonic anhydrase by (4-Cyclohexylphenyl)methanesulfonamide revealed IC50 values that suggest strong inhibitory effects. This finding supports its use in therapeutic contexts where carbonic anhydrase plays a critical role.
Comparative Analysis with Related Compounds
| Compound | Antimicrobial Activity | Enzyme Inhibition | Unique Features |
|---|---|---|---|
| (4-Cyclohexylphenyl)methanesulfonamide | Yes | Yes | Contains both cyclohexyl and phenyl groups |
| Methanesulfonamide | Moderate | Limited | Simpler structure without cyclohexyl group |
| Benzenesulfonamide | Yes | Moderate | Lacks cyclohexyl substituent |
特性
IUPAC Name |
(4-cyclohexylphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBTBTBIIKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













